2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Catalog No.
S575678
CAS No.
31609-42-4
M.F
C12H12N2OS
M. Wt
232.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylamino-4-Methyl-5-Acetyl Thiazole

CAS Number

31609-42-4

Product Name

2-Phenylamino-4-Methyl-5-Acetyl Thiazole

IUPAC Name

1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

InChI

InChI=1S/C12H12N2OS/c1-8-11(9(2)15)16-12(13-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14)

InChI Key

UIIUOFPGDKBCEZ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C

Synonyms

2-phenylamino-4-methyl-5-acetylthiazole

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C

The exact mass of the compound 2-Phenylamino-4-Methyl-5-Acetyl Thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Phenylamino-4-Methyl-5-Acetyl Thiazole is a characterized 2,4,5-trisubstituted thiazole building block and a validated non-covalent inhibitor of bacterial beta-ketoacyl-ACP synthase I (KAS I). Featuring a phenylamino group, a methyl group, and an acetyl group, this compound is procured by medicinal chemistry and structural biology teams as a stable synthetic lead for antibacterial drug discovery. Unlike structurally complex natural antibiotics, it offers a synthetically accessible scaffold that enables high-resolution crystallographic mapping and iterative structure-activity relationship (SAR) optimization without target destruction [1].

Substituting 2-Phenylamino-4-Methyl-5-Acetyl Thiazole with simpler 2-aminothiazole derivatives or natural KAS inhibitors compromises both structural analysis and synthetic tractability. Cerulenin forms an irreversible covalent bond with the active-site cysteine, preventing reversible binding studies, while thiolactomycin requires complex stereochemical control during synthesis. Furthermore, simpler 2-aminothiazoles lacking the phenyl ring fail to provide the necessary hydrophobic interactions to occupy the fatty-acid binding pocket of KAS I. Procurement of this exact trisubstituted thiazole ensures researchers have a reversible, non-covalent binder that mimics the shape of natural antibiotics while remaining highly crystallizable and amenable to straightforward chemical modification [1].

Reversible Non-Covalent Binding Affinity to KAS I

Fluorescence titration assays demonstrate that 2-Phenylamino-4-Methyl-5-Acetyl Thiazole binds to E. coli KAS I with an equilibrium dissociation constant (Kd) of 25 µM. Unlike the natural antibiotic cerulenin, which forms a covalent adduct with the active-site Cys163, this compound establishes a reversible, non-covalent interaction within the fatty-acid binding pocket [1].

Evidence DimensionBinding mechanism and affinity (Kd)
Target Compound DataKd = 25 µM (reversible, non-covalent)
Comparator Or BaselineCerulenin (irreversible covalent binding)
Quantified DifferenceShift from irreversible target modification to a quantifiable 25 µM reversible equilibrium
ConditionsFluorescence titration with E. coli KAS I protein in solution

Reversible binding is critical for iterative hit-to-lead optimization, allowing medicinal chemists to evaluate structure-activity relationships without permanently inactivating the target enzyme.

Structural Mimicry and Active-Site Accessibility

Computational shape-matching reveals that 2-Phenylamino-4-Methyl-5-Acetyl Thiazole shares a high structural similarity with the natural inhibitor thiolactomycin, exhibiting a shape Tanimoto score of 0.73. However, crystallographic data shows that the aminothiazole accesses the active site via an open conformation of the Phe392 side chain without inducing the conformational changes typically triggered by thiolactomycin binding [1].

Evidence DimensionShape similarity and induced conformational change
Target Compound DataTanimoto score 0.73; 0 induced conformational changes at active site
Comparator Or BaselineThiolactomycin (induces conformational shifts upon binding)
Quantified DifferenceMaintains 73% shape similarity while eliminating ligand-induced active-site distortion
ConditionsROCS shape-matching superposition and X-ray crystallographic analysis of the KAS I complex

Procuring a ligand that binds without distorting the active site provides a cleaner baseline for computational modeling and rational drug design.

High-Resolution Crystallographic Suitability

The structural rigidity and solubility profile of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole enables the generation of exceptionally high-resolution protein-ligand crystals. When complexed with E. coli KAS I, it yielded a crystal structure at 1.35 Å resolution, significantly outperforming the resolution typically achieved with highly flexible aliphatic chains or crude inhibitor mixtures[1].

Evidence DimensionProtein-ligand complex crystal resolution
Target Compound Data1.35 Å resolution
Comparator Or BaselineStandard flexible aliphatic KAS inhibitors (typically >2.0 Å resolution)
Quantified DifferenceSub-1.5 Å resolution enables precise mapping of hydrogen bonds and hydrophobic contacts
ConditionsX-ray diffraction of the E. coli KAS I–aminothiazole complex (PDB: 2VBA)

Sub-1.5 Å resolution is essential for structural biologists to accurately map atomic-level interactions, making this compound an ideal crystallographic standard.

Synthetic Tractability and Buffer Optimization

Unlike complex natural antibiotics that require biological extraction, 2-Phenylamino-4-Methyl-5-Acetyl Thiazole is a low-molecular-weight synthetic small molecule. This structural simplicity allows for rapid, scalable synthesis and straightforward buffer optimization to improve ligand solubility, a critical step that enabled the high-resolution 1.35 Å crystal structure of the protein-ligand complex [1].

Evidence DimensionSolubility optimization for crystallization
Target Compound DataAmenable to buffer optimization yielding 1.35 Å resolution
Comparator Or BaselineComplex natural antibiotics (cerulenin, thiolactomycin)
Quantified DifferenceProvides a chemically tractable scaffold that overcomes the solubility limitations of larger natural products
ConditionsBuffer optimization during E. coli KAS I co-crystallization

Procuring a fully synthetic, low-molecular-weight precursor ensures batch-to-batch reproducibility and simplifies downstream formulation and structural workflows.

Structure-Assisted Antibacterial Lead Optimization

Due to its 1.35 Å crystallographic resolution and 25 µM reversible binding affinity, 2-Phenylamino-4-Methyl-5-Acetyl Thiazole is an established starting scaffold for in silico screening and rational drug design targeting bacterial beta-ketoacyl-ACP synthase I (KAS I) [1].

Development of Reversible Enzyme Assays

Because it avoids the irreversible covalent modification seen with cerulenin, this compound is utilized to establish reversible baseline assays for screening novel KAS I inhibitors in high-throughput environments[1].

Precursor for Advanced Thiazole Libraries

The presence of the acetyl and phenylamino groups provides orthogonal reactive sites for further condensation and acylation reactions, making it a highly processable building block for synthesizing next-generation antimicrobial agents that mimic thiolactomycin's shape (Tanimoto score 0.73)[1].

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.06703418 g/mol

Monoisotopic Mass

232.06703418 g/mol

Heavy Atom Count

16

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

2-PHENYLAMINO-4-METHYL-5-ACETYL THIAZOLE

Dates

Last modified: 08-15-2023

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